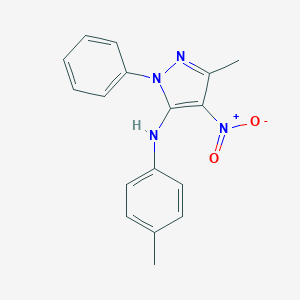
3-Methyl-N-(4-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-(4-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "MMPP" and is a member of the pyrazole family. MMPP has a chemical formula of C18H17N3O2 and a molecular weight of 307.35 g/mol.
作用机制
The mechanism of action of MMPP involves its interaction with various molecular targets in the cell. MMPP has been found to bind to the active site of enzymes such as COX-2 and LOX, thereby inhibiting their activity. MMPP also interacts with transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival. By modulating the activity of these molecular targets, MMPP exerts its anti-cancer and anti-inflammatory effects.
生化和生理效应
MMPP has been found to have various biochemical and physiological effects on the cell. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. MMPP also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. MMPP has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
实验室实验的优点和局限性
MMPP has several advantages for laboratory experiments. It is readily available, easy to synthesize, and relatively stable. MMPP also has a high purity and can be easily characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, MMPP has some limitations for laboratory experiments. It is highly toxic and requires special handling and disposal procedures. MMPP is also relatively expensive, which may limit its use in some research studies.
未来方向
There are several future directions for research on MMPP. One area of interest is the development of MMPP derivatives with improved anti-cancer and anti-inflammatory activity. Another area of research is the investigation of the molecular mechanisms underlying the effects of MMPP on various signaling pathways. Additionally, the use of MMPP in combination with other anti-cancer and anti-inflammatory agents could be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for MMPP could improve its bioavailability and reduce its toxicity.
合成方法
The synthesis of MMPP involves the reaction of 4-methylacetophenone, hydrazine hydrate, and 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction proceeds through a series of steps that result in the formation of MMPP. The yield of MMPP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratios.
科学研究应用
MMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MMPP has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MMPP has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.
In biochemistry, MMPP has been studied for its mechanism of action and its effects on various biochemical pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. MMPP has also been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
属性
CAS 编号 |
136389-76-9 |
|---|---|
产品名称 |
3-Methyl-N-(4-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine |
分子式 |
C17H16N4O2 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
5-methyl-N-(4-methylphenyl)-4-nitro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-12-8-10-14(11-9-12)18-17-16(21(22)23)13(2)19-20(17)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
InChI 键 |
MXDAGUWPUKMLQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



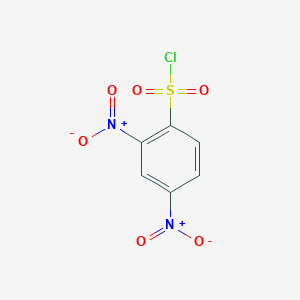
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
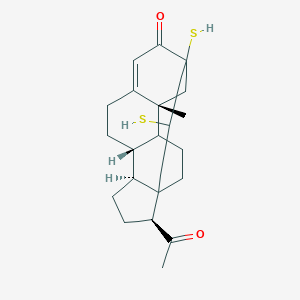
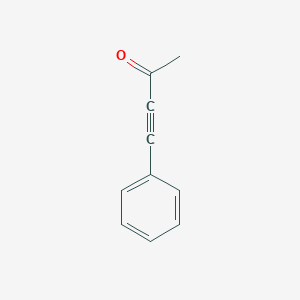
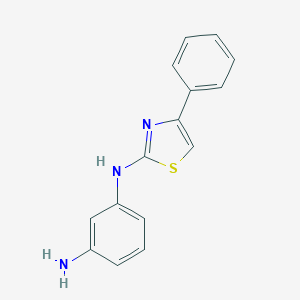
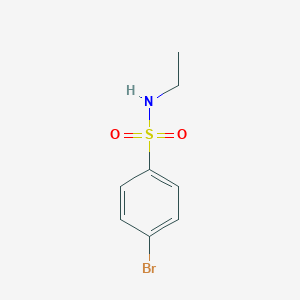
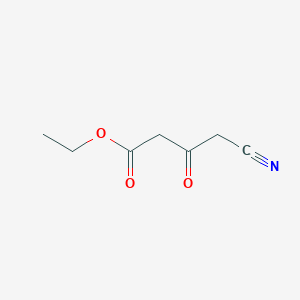
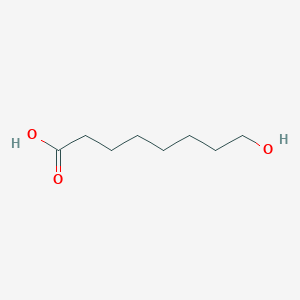
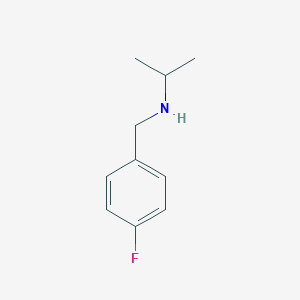
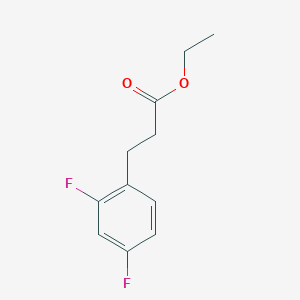
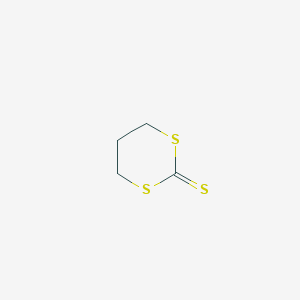
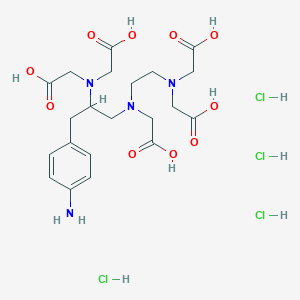

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)